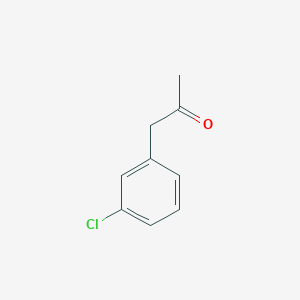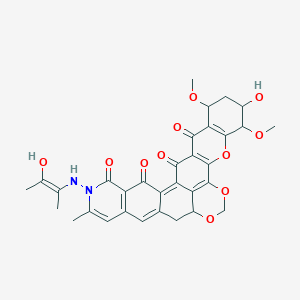
Copper(II)oxide
Overview
Description
Cupric oxide, also known as copper(II) oxide, is an inorganic compound with the chemical formula CuO. It is one of the two stable oxides of copper, the other being copper(I) oxide (Cu₂O). Cupric oxide appears as a black to brown powder and is known for its wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Scientific Research Applications
Cupric oxide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including the decomposition of carbon monoxide and the synthesis of methanol.
Biology: Cupric oxide nanoparticles exhibit antimicrobial properties and are used in biomedical applications, such as wound dressings and coatings for medical devices.
Medicine: Cupric oxide is used in the production of antifungal and antibacterial agents.
Industry: It is used as a pigment in ceramics, a component in antifouling paints, and an electrode material in lithium-ion batteries .
Mechanism of Action
The mechanism of action of cupric oxide involves the generation of reactive oxygen species (ROS) at the nanoparticle surface or in solution by copper dissolved from the nanoparticle surface via Fenton-like reactions. These ROS can cause DNA damage, mitochondrial depolarization, and cytotoxicity. In biological systems, cupric oxide nanoparticles can induce inflammatory cytokine secretion and necrosis .
Safety and Hazards
Future Directions
The future for Copper(II) Oxide is promising, as ongoing research in nanotechnology and other scientific fields continues to unearth new applications and safer handling methodologies for this remarkable compound . It can be used in batteries to store energy more efficiently . It also has potential use in medicine, especially in targeting cancer cells and healing wounds .
Biochemical Analysis
Biochemical Properties
Copper(II) oxide nanoparticles have been used in Siddha medicine for centuries due to their anti-ulcerogenic property .
Cellular Effects
The effects of Copper(II) oxide on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which Copper(II) oxide exerts these effects are still being explored.
Molecular Mechanism
At the molecular level, Copper(II) oxide exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Copper(II) oxide can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Copper(II) oxide vary with different dosages in animal models . At low doses, the compound has been found to be safe, while at high doses, toxic or adverse effects may be observed .
Metabolic Pathways
Copper(II) oxide is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Copper(II) oxide within cells and tissues involve various transporters and binding proteins . The compound can also affect its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of Copper(II) oxide and its effects on activity or function are complex. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cupric oxide can be synthesized through several methods:
- Heating copper(II) nitrate at around 180°C results in the formation of cupric oxide, nitrogen dioxide, and oxygen:
Pyrolysis of Copper(II) Nitrate: 2Cu(NO3)2→2CuO+4NO2+O2
Heating basic copper(II) carbonate also yields cupric oxide, carbon dioxide, and water:Decomposition of Basic Copper(II) Carbonate: Cu2(OH)2CO3→2CuO+CO2+H2O
Heating cupric hydroxide results in the formation of cupric oxide and water:Dehydration of Cupric Hydroxide: Cu(OH)2→CuO+H2O
Industrial Production Methods: Cupric oxide is produced on a large scale by pyrometallurgy, which involves the thermal treatment of copper ores in a furnace. The ores are treated with an aqueous mixture of ammonium carbonate, ammonia, and oxygen to ultimately give copper(II) ammine complex carbonates. After extraction and separation from impurities, the carbonate salt is decomposed with steam to give cupric oxide .
Chemical Reactions Analysis
Cupric oxide undergoes various types of chemical reactions, including:
- Cupric oxide can be further oxidized to form copper(II) sulfate when reacted with sulfuric acid:
Oxidation: CuO+H2SO4→CuSO4+H2O
Cupric oxide can be reduced to copper metal when reacted with hydrogen gas:Reduction: CuO+H2→Cu+H2O
Cupric oxide reacts with hydrochloric acid to form copper(II) chloride and water:Substitution: CuO+2HCl→CuCl2+H2O
Common reagents used in these reactions include hydrogen gas, hydrochloric acid, and sulfuric acid. The major products formed from these reactions are copper metal, copper(II) sulfate, and copper(II) chloride .
Comparison with Similar Compounds
Cupric oxide can be compared with other copper oxides, such as copper(I) oxide (Cu₂O):
Copper(I) Oxide (Cu₂O): This compound is red and less stable than cupric oxide. It is used in antifouling paints and as a semiconductor.
Copper(II) Sulfide (CuS): This compound is black and used in the production of solar cells and as a catalyst.
Nickel(II) Oxide (NiO): This compound is green and used in the production of ceramics and as a catalyst.
Cupric oxide is unique due to its strong paramagnetic behavior, high melting point, and wide range of applications in various fields .
properties
IUPAC Name |
copper;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.O/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCXRELNMOYFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuO | |
| Record name | copper(II) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper(II)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034488 | |
| Record name | Cupric oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Steel-grey to black solid; [Merck Index] Black odorless powder; [Alfa Aesar MSDS] | |
| Record name | Copper(II) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8073 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes at 1026, 1026 °C (decomp) | |
| Record name | Cupric oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble, Practically insol in water, alc; sol in dilute acids, alkali cyanides, ammonium carbonate soln; slowly sol in ammonia, SOL IN AMMONIUM CHLORIDE, POTASSIUM CYANIDE, Soluble in acids; difficultly soluble in water, Virtually insoluble in water or alcohols; copper(II) oxide dissolves slowly in ammonia solution but quickly in ammonium carbonate solution; it is dissolved by alkali metal cyanides and by strong acid solutions; hot formic acid and boiling acetic acid solutions readily dissolve the oxide. | |
| Record name | Cupric oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
6.315 @ 14 °C/4 °C | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
For pharmacodynamic information of copper, refer to drug entry for [DB09130]. Copper(II) oxide nanoparticles generate DNA-damaging reactive oxygen species at the nanoparticle surface or in solution by copper dissolved from the nanoparticle surface via Fenton-like reactions. In presence of H2O2, ascorbate, or both, copper (II) oxide generates hydroxyl radical, ascorbyl radical, and superoxide anion that interact with DNA, proteins, and lipids cause oxidative damage and cell death. | |
| Record name | Cupric oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Black to brownish-black amorphous or crystalline powder or granules, Monoclinic crystals or black powder, Finely divided black particulate dispersed in air. | |
CAS RN |
1344-70-3, 1317-38-0 | |
| Record name | Copper oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cupric oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUPRIC OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1XJQ704R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at 1326, 1326 °C | |
| Record name | Cupric oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




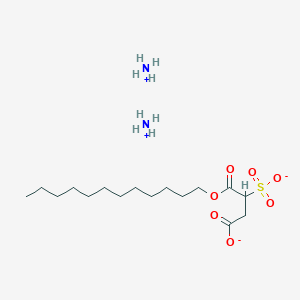
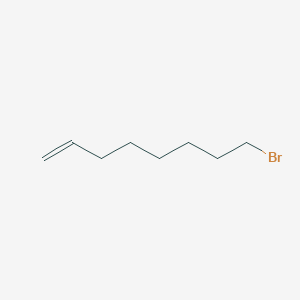
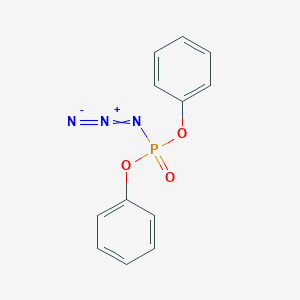
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)

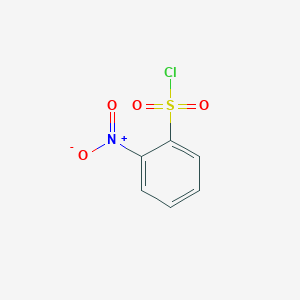
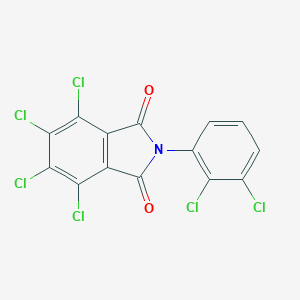
![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)

![Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B45333.png)
